2-Bromo-7-hexyl-9H-fluorene
Overview
Description
2-Bromo-7-hexyl-9H-fluorene is an organic compound with the molecular formula C19H21Br and a molecular weight of 329.27 g/mol. It is a brominated derivative of hexyl-substituted fluorene, which is a polycyclic aromatic hydrocarbon. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-hexyl-9H-fluorene typically involves the bromination of hexyl-substituted fluorene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as desired yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-hexyl-9H-fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce hexyl-substituted fluorene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted fluorene derivatives.
Scientific Research Applications
2-Bromo-7-hexyl-9H-fluorene is widely used in scientific research due to its unique chemical properties and versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: this compound is utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
2-Bromo-7-hexyl-9H-fluorene is similar to other brominated fluorene derivatives, such as 2-Bromo-9H-fluorene and 2-Bromo-7-ethyl-9H-fluorene. its unique hexyl substituent provides distinct chemical and physical properties, making it more suitable for certain applications. The presence of the hexyl group enhances the compound's solubility and stability, which can be advantageous in various research and industrial settings.
Comparison with Similar Compounds
2-Bromo-9H-fluorene
2-Bromo-7-ethyl-9H-fluorene
2-Bromo-7-propyl-9H-fluorene
2-Bromo-7-butyl-9H-fluorene
Properties
IUPAC Name |
2-bromo-7-hexyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br/c1-2-3-4-5-6-14-7-9-18-15(11-14)12-16-13-17(20)8-10-19(16)18/h7-11,13H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQQEZMMKFKUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696519 | |
Record name | 2-Bromo-7-hexyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99012-36-9 | |
Record name | 2-Bromo-7-hexyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.